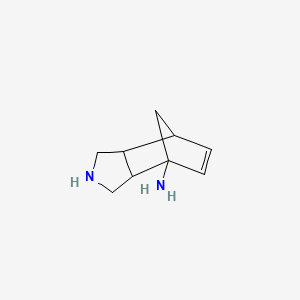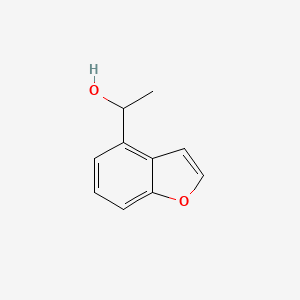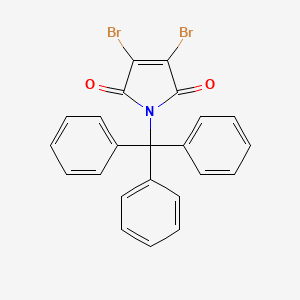![molecular formula C10H15N3O4 B573328 tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate CAS No. 182120-97-4](/img/structure/B573328.png)
tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . It is also related to tert-butyl carbamate, which has been used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The synthesis of similar compounds often involves the use of a dehydrating agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDCI) in the presence of an additive like N-hydroxybenzotriazole (HoBt) . Palladium-catalyzed cross-coupling reactions have also been used in the synthesis of related compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be viewed using computational methods . The molecular formula of a related compound, tert-Butyl N-(4-aminobutyl)carbamate, is C9H20N2O2 .Chemical Reactions Analysis
Tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as tert-Butyl carbamate include a molecular weight of 117.1463, and it is also available as a 2d Mol file or as a computed 3d SD file .Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(15)12-4-7-13-6(5-16-7)8(11)14/h5H,4H2,1-3H3,(H2,11,14)(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOUANMZAMCHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CO1)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700556 |
Source


|
| Record name | tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182120-97-4 |
Source


|
| Record name | tert-Butyl [(4-carbamoyl-1,3-oxazol-2-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[1,3]Thiazolo[5,4-G]isoquinoline](/img/structure/B573245.png)



![1,2,3,4-Tetrahydropyrido[3,4-d]pyridazine](/img/structure/B573250.png)






